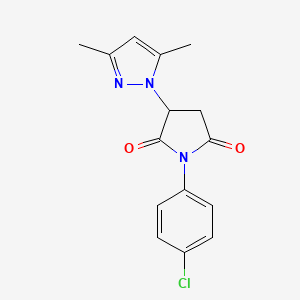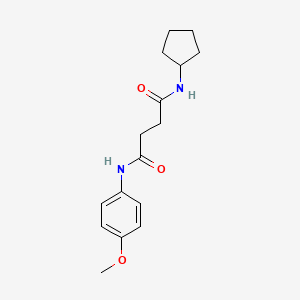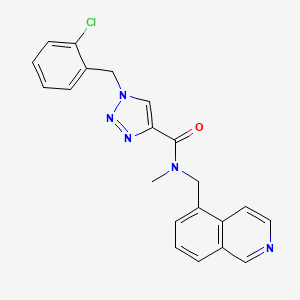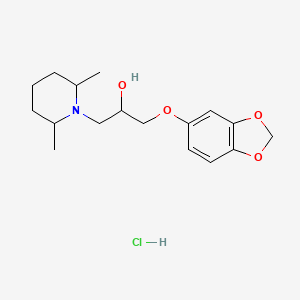![molecular formula C23H26N2O8 B5001863 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5001863.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate is not fully understood. However, it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory process. It may also act by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate in lab experiments is its potential as a treatment for inflammatory diseases and neurological disorders. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate. One direction is to further study its mechanism of action in order to optimize its use in lab experiments. Another direction is to study its potential as a treatment for other diseases, such as cancer. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Synthesemethoden
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate involves several steps. The first step is the synthesis of 1,3-benzodioxole, which is then reacted with benzyl chloride to form 1-(1,3-benzodioxol-5-ylmethyl)chloride. This compound is then reacted with piperazine to form 1-(1,3-benzodioxol-5-ylmethyl)piperazine. The final step involves reacting 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 4-methylphenoxyacetic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4.C2H2O4/c1-16-2-5-18(6-3-16)25-14-21(24)23-10-8-22(9-11-23)13-17-4-7-19-20(12-17)27-15-26-19;3-1(4)2(5)6/h2-7,12H,8-11,13-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPVYFGQKRIGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5001780.png)
![N-(2-butyl-3-propyl-4-quinolinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide oxalate](/img/structure/B5001784.png)


![6-amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5001811.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5001818.png)

![5-(4-bromophenyl)-5-chloro-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5001847.png)
![5-bromo-2-hydroxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5001852.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-nitrobenzamide](/img/structure/B5001867.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5001874.png)
![3-methyl-1-(1-methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5001878.png)

